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Compound of Interest

1-(5-Bromothiophen-3-
Compound Name:
YL)ethanone

cat. No.: B1280600

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and characterization of 1-(5-Bromothiophen-3-yl)ethanone, a key heterocyclic
building block in medicinal chemistry and materials science.

Molecular Structure and Properties

1-(5-Bromothiophen-3-yl)ethanone is a disubstituted thiophene derivative featuring a
bromine atom at the 5-position and an acetyl group at the 3-position. The presence of the
electron-withdrawing acetyl group and the halogen atom significantly influences the electronic
properties and reactivity of the thiophene ring.

Chemical Structure

The canonical structure of 1-(5-Bromothiophen-3-yl)ethanone is depicted below:
Chemical Formula: CeHsBrOS[1]

Synonyms: 3-Acetyl-5-bromothiophene, 1-(5-bromo-3-thienyl)ethanone

Physicochemical and Spectroscopic Data
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The key properties of 1-(5-Bromothiophen-3-yl)ethanone are summarized in the tables
below. Spectroscopic data is predicted based on foundational principles of NMR spectroscopy
and analysis of structurally related isomers, providing expected values for characterization.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Weight 205.07 g/mol [1]
CAS Number 59227-67-7 [1]
Appearance Crystalline solid [2]
Melting Point 63-64 °C [2]
Boiling Point 130-135 °C (at 13 mmHg) [2]
Purity (Typical) >95% [1]

Table 2: Predicted Spectroscopic Data
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Predicted Chemical Assignment &

Technique Data Type .
Shift (8) / Value Notes
1H NMR Chemical Shift ~2.5 ppm (s, 3H) -CHs (Acetyl group)
H-4 (Thiophene ring
(CDCls, 400 MHz) ~7.6 ppm (d, 1H)
proton)
H-2 (Thiophene ring
~7.9 ppm (d, 1H)
proton)
13C NMR Chemical Shift ~26.0 ppm -CHs (Acetyl group)
C-5 (Carbon bearing
(CDCls, 100 MHz) ~115.0 ppm )
Bromine)
~129.0 ppm C-2
~135.0 ppm C-14
C-3 (Carbon bearing
~142.0 ppm
Acetyl group)
~190.0 ppm C=0 (Carbonyl)
C=0 stretch (Aryl
IR Spectroscopy Wavenumber (cm~1) ~1670 cm™1
ketone)
~3100 cm™1 C-H stretch (Aromatic)
[M]* isotope pattern
Mass Spectrometry m/z 204/206 ]
for Bromine
(ED 189/191 [M-CHs]*
43 [CHsCO]*+

Note: NMR chemical shifts are estimates based on the analysis of isomers like 2-bromo-1-
(thiophen-3-yl)ethanone and general substituent effects on the thiophene ring.[3]

Synthesis and Experimental Protocols
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The primary route for the synthesis of 1-(5-Bromothiophen-3-yl)ethanone is the Friedel-
Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction utilizes a
Lewis acid catalyst to generate a reactive acylium ion, which then acylates the thiophene ring.

Synthesis Pathway: Friedel-Crafts Acylation

The logical workflow for the synthesis is outlined below.
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Caption: Synthesis workflow for 1-(5-Bromothiophen-3-yl)ethanone.
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Detailed Experimental Protocol

This protocol is a representative procedure for the Friedel-Crafts acylation of 3-
bromothiophene.

Materials:

e 3-Bromothiophene

e Anhydrous Aluminum Chloride (AICI3)

o Acetyl Chloride (CH3COCI)

e Anhydrous Dichloromethane (DCM)

» Concentrated Hydrochloric Acid (HCI)

e Saturated Sodium Bicarbonate (NaHCOs) solution
e Anhydrous Magnesium Sulfate (MgSQOa)

e |ce

Procedure:

e Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain
anhydrous conditions.

o Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in
anhydrous dichloromethane (50 mL) within the reaction flask. The mixture is cooled to 0°C in
an ice-water bath.

e Acylium lon Formation: Acetyl chloride (1.1 equivalents), dissolved in 20 mL of anhydrous
DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred
AICls suspension over 15-20 minutes, ensuring the temperature remains below 5°C.
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Addition of Substrate: 3-Bromothiophene (1.0 equivalent), dissolved in 20 mL of anhydrous
DCM, is added to the dropping funnel and subsequently added dropwise to the reaction
mixture over 30 minutes at 0°C.

Reaction Progression: After the addition is complete, the ice bath is removed, and the
reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Quenching: The reaction mixture is carefully and slowly poured into a beaker
containing crushed ice (100 g) and concentrated HCI (20 mL) with vigorous stirring. This step
hydrolyzes the aluminum complexes.

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected,
and the aqueous layer is extracted twice with DCM (2 x 30 mL).

Neutralization and Drying: The combined organic layers are washed sequentially with water
(50 mL), saturated NaHCOs solution (50 mL), and brine (50 mL). The organic layer is then
dried over anhydrous MgSOa.

Purification: The drying agent is removed by filtration, and the solvent is evaporated under
reduced pressure. The resulting crude product can be purified by column chromatography on
silica gel or by recrystallization to yield the final product.

Applications in Research and Drug Development

1-(5-Bromothiophen-3-yl)ethanone is a versatile intermediate. The bromine atom serves as a
handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille,
Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The
ketone functionality can be modified through various reactions, including reduction to an
alcohol, reductive amination, or conversion to other functional groups.

This versatility makes it a valuable starting material for synthesizing complex molecules with
potential applications as:

¢ Active Pharmaceutical Ingredients (APIs): Thiophene-containing compounds are known to
exhibit a wide range of biological activities.
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« Organic Electronic Materials: The thiophene moiety is a common component in the design of
conducting polymers and materials for organic electronics.

+ Fragment-Based Drug Discovery: As a substituted heterocycle, it can serve as a fragment for
screening against biological targets.

The logical relationship of its utility in synthetic chemistry is outlined below.

Chemical Transformations
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Caption: Application pathways for 1-(5-Bromothiophen-3-yl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ylethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280600#1-5-bromothiophen-3-yl-ethanone-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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